molecular formula C21H20N4OS2 B2795769 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-08-5

3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2795769
M. Wt: 408.54
InChI Key: QWCHINHEYCICLA-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, Uma et al. (2017) synthesized derivatives of benzo[d]thiazoles, demonstrating the compound's successful preparation and its potential for further chemical modifications (Uma et al., 2017).

  • Biological Activity : The compound has been studied for its biological activity. Studies have revealed that derivatives with certain substituents, such as chlorine, exhibit higher toxicity to bacterial strains (Uma et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activities : Compounds similar to the one have been tested for their antimicrobial properties. Idrees et al. (2019) reported on a series of derivatives showing promising antimicrobial activities when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

  • Synthesis Techniques : The synthesis techniques for these compounds are crucial in determining their effectiveness. Efficient synthesis methods contribute to the production of compounds with significant antimicrobial properties (Idrees et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition : Some derivatives of this compound have been investigated for their potential as corrosion inhibitors. Yadav et al. (2013) studied benzimidazole derivatives for mild steel corrosion inhibition in acidic solutions, highlighting the compound's versatility in different applications (Yadav et al., 2013).

Safety And Hazards

This involves determining the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions. For a new compound, this could include potential applications, further reactions to explore, or modifications to the compound’s structure to enhance its properties.


properties

IUPAC Name

3-[(5-cyclopentylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c26-21-24(17-12-6-7-13-18(17)28-21)14-19-22-23-20(27-16-10-4-5-11-16)25(19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCHINHEYCICLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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